1,3-Propanediol, 2-methyl-2-nitro-, dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-methyl-2-nitro-, dinitrate can be synthesized through the nitration of 2-methyl-2-nitro-1,3-propanediol. The nitration process involves the reaction of 2-methyl-2-nitro-1,3-propanediol with a nitrating agent such as nitric acid in the presence of a catalyst . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-methyl-2-nitro-, dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-methyl-2-nitro-, dinitrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-methyl-2-nitro-, dinitrate involves its interaction with molecular targets and pathways in biological systems. The nitro groups in the compound can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, depending on the specific molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1,3-Propanediol, 2-methyl-2-nitro-, dinitrate include:
2-Methyl-2-nitro-1,3-propanediol: A precursor in the synthesis of this compound.
Trimethylolethane trinitrate: Another nitrate ester with similar chemical properties.
2-Methyl-2-nitropropane-1,3-diol: A related compound with similar structural features.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
4055-94-1 |
---|---|
Molekularformel |
C4H7N3O8 |
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
(2-methyl-2-nitro-3-nitrooxypropyl) nitrate |
InChI |
InChI=1S/C4H7N3O8/c1-4(5(8)9,2-14-6(10)11)3-15-7(12)13/h2-3H2,1H3 |
InChI-Schlüssel |
PNEVRNLRPGLOIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO[N+](=O)[O-])(CO[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.